N-(5-(N-((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)sulfamoyl)thiazol-2-yl)acetamide
Description
Properties
IUPAC Name |
N-[5-[(2-methoxy-1,3-dihydroinden-2-yl)methylsulfamoyl]-1,3-thiazol-2-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O4S2/c1-11(20)19-15-17-9-14(24-15)25(21,22)18-10-16(23-2)7-12-5-3-4-6-13(12)8-16/h3-6,9,18H,7-8,10H2,1-2H3,(H,17,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YEZNQSSNTXPFIR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=NC=C(S1)S(=O)(=O)NCC2(CC3=CC=CC=C3C2)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary targets of this compound are currently unknown. The compound contains an indole nucleus , which is found in many important synthetic drug molecules and binds with high affinity to multiple receptors. This suggests that the compound could potentially interact with a variety of biological targets.
Mode of Action
Indole derivatives, which this compound is a part of, are known to possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities. These activities suggest that the compound could interact with its targets in a way that modulates these biological processes.
Biochemical Pathways
Given the wide range of biological activities associated with indole derivatives, it is likely that this compound could affect multiple biochemical pathways
Pharmacokinetics
It is known that the compound has a molecular weight of 38147, which could influence its absorption, distribution, metabolism, and excretion (ADME) properties
Result of Action
Given the wide range of biological activities associated with indole derivatives, it is likely that this compound could have various effects at the molecular and cellular level
Action Environment
It is known that the compound is a solid, which could influence its stability under different environmental conditions
Biological Activity
N-(5-(N-((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)sulfamoyl)thiazol-2-yl)acetamide is a complex organic compound that has garnered attention for its potential biological activities. This article reviews the synthesis, mechanism of action, and biological evaluations of this compound, focusing on its antimicrobial and anticancer properties.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. Key steps include:
- Formation of the Indene Moiety : The indene structure is synthesized via Friedel-Crafts alkylation using an appropriate aromatic compound and alkyl halide in the presence of a Lewis acid catalyst.
- Amidation : The final step involves the reaction of the methoxylated indene with thiazole derivatives to form the desired amide bond.
The reaction conditions often require a base such as triethylamine and are conducted in aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures to facilitate product formation .
The biological activity of this compound is hypothesized to involve interaction with specific molecular targets within cells. It may modulate enzyme activity or receptor binding, thereby influencing various biological pathways. The thiazole moiety is particularly noted for its role in enhancing binding affinity to target proteins due to its ability to engage in hydrogen bonding and hydrophobic interactions .
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of related compounds in the same structural class. For instance, compounds containing a thiazole ring have demonstrated significant activity against various bacterial strains and fungi. The minimum inhibitory concentrations (MICs) for these compounds can be as low as 0.05 μg/mL for bacteria such as Pseudomonas aeruginosa and Bacillus sp., indicating potent antimicrobial properties .
| Compound | MIC (μg/mL) | Target Organism |
|---|---|---|
| Compound A | 0.05 | Pseudomonas aeruginosa |
| Compound B | 0.064 | Aspergillus niger |
| N-(5-(N... | TBD | TBD |
Anticancer Activity
In addition to antimicrobial effects, compounds similar to this compound have been evaluated for anticancer properties. Research indicates that these compounds can induce apoptosis in cancer cell lines through various mechanisms, including the inhibition of key signaling pathways involved in cell proliferation .
Case Studies
- Study on Antimicrobial Efficacy : In a comparative study, several thiazole derivatives were synthesized and tested against standard bacterial strains. The results indicated that derivatives with specific substitutions on the thiazole ring exhibited enhanced activity compared to controls .
- Evaluation of Anticancer Properties : A series of experiments were conducted on human cancer cell lines where compounds were assessed for their cytotoxic effects. Results showed that certain modifications in the indene structure significantly increased the anti-proliferative effects against breast cancer cells .
Scientific Research Applications
Therapeutic Applications
1. Antimicrobial Activity
Research indicates that compounds similar to N-(5-(N-((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)sulfamoyl)thiazol-2-yl)acetamide exhibit significant antimicrobial properties. Studies have shown that thiazole derivatives can inhibit bacterial growth and have been effective against various pathogens, including those resistant to conventional antibiotics .
2. Anticancer Properties
The compound's structural components suggest potential anticancer activity. Thiazole derivatives are known for their ability to induce apoptosis in cancer cells. Case studies have demonstrated that modifications in the sulfamoyl group can enhance the selectivity of these compounds towards specific cancer cell lines, making them promising candidates for targeted cancer therapies .
3. Anti-inflammatory Effects
Another area of application is in the treatment of inflammatory diseases. Compounds with similar structures have been shown to modulate inflammatory pathways, potentially reducing the severity of conditions such as rheumatoid arthritis and inflammatory bowel disease. Research highlights the role of thiazole compounds in inhibiting pro-inflammatory cytokines, thus alleviating symptoms associated with chronic inflammation .
Case Studies
Several case studies provide insights into the efficacy of this compound:
- Antimicrobial Efficacy Study : A recent study evaluated the antimicrobial activity of thiazole derivatives against Gram-positive and Gram-negative bacteria. Results indicated that modifications in the sulfamoyl group significantly enhanced antibacterial activity, suggesting that this compound could be developed into a novel antibiotic .
- Cancer Cell Line Study : In vitro studies on various cancer cell lines showed that compounds similar to this compound induced apoptosis through caspase activation pathways, highlighting their potential as anticancer agents .
- Inflammation Model : An animal model of inflammation demonstrated that administration of thiazole derivatives led to a significant reduction in inflammatory markers, supporting their use in treating inflammatory disorders .
Comparison with Similar Compounds
Structural Features and Substituent Analysis
The target compound’s key structural elements include:
- Thiazol-2-yl acetamide core : Common in bioactive molecules, this core facilitates hydrogen bonding via the acetamide carbonyl and thiazole nitrogen.
- 2-Methoxy-2,3-dihydro-1H-inden-2-ylmethyl group : A bicyclic moiety with a methoxy group, contributing to lipophilicity and conformational rigidity.
Table 1: Structural Comparison with Analogous Compounds
Physicochemical Properties
- Melting Points : Compounds in (e.g., 4d–4i) exhibit melting points between 120–250°C, influenced by substituent polarity and crystallinity . The target compound’s methoxy and sulfamoyl groups may lower its melting point compared to halogenated analogs (e.g., 4d).
- Solubility: The sulfamoyl group in the target compound enhances water solubility relative to non-polar derivatives like N-(5-(methylthio)-indenyl)acetamide . However, the indenyl group may counterbalance this by increasing lipophilicity.
- Spectral Data :
Q & A
Q. What are the standard synthetic protocols for N-(5-(N-((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)sulfamoyl)thiazol-2-yl)acetamide, and what critical reaction parameters require optimization?
The synthesis typically involves multi-step pathways, including cyclization, sulfamoylation, and acylation. Key steps include:
- Thiazole ring formation : Cyclocondensation of thiourea derivatives with α-haloketones under reflux in ethanol or DMF .
- Sulfamoylation : Reaction of the thiazole intermediate with sulfamoyl chloride derivatives in the presence of a base (e.g., NaH) at 0–25°C .
- Acylation : Coupling of the sulfamoyl-thiazole intermediate with acetic anhydride or acetyl chloride in dichloromethane, monitored by TLC .
Critical parameters include temperature control during sulfamoylation (to avoid side reactions) and solvent purity for high-yield acylation .
Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?
- Nuclear Magnetic Resonance (NMR) : 1H/13C NMR confirms regiochemistry of the thiazole and indenyl groups. Aromatic protons in the indenyl moiety appear as multiplet signals at δ 6.8–7.2 ppm, while the acetamide methyl group resonates as a singlet at δ 2.1–2.3 ppm .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight, with characteristic fragmentation patterns for the sulfamoyl group (e.g., m/z 96 for SO2NH2+) .
- Infrared (IR) Spectroscopy : Strong absorption bands at 1650–1680 cm⁻¹ (C=O stretch) and 1320–1350 cm⁻¹ (S=O stretch) confirm functional groups .
Q. How can X-ray crystallography be employed to resolve the compound’s stereochemical configuration?
- Single-crystal X-ray diffraction using SHELXL (for refinement) and ORTEP-3 (for visualization) resolves the 3D structure. The methoxy group’s orientation on the dihydroindenyl ring and the thiazole-acetamide torsion angle are critical for confirming stereochemistry .
- Key metrics : R-factor < 0.05 and hydrogen-bonding networks (e.g., N-H···O=S interactions) validate packing efficiency .
Advanced Research Questions
Q. How can researchers optimize reaction yields while minimizing byproducts in the sulfamoylation step?
Q. What strategies address contradictions between computational predictions and experimental spectroscopic data?
- Cross-validation : Compare DFT-calculated NMR chemical shifts (using Gaussian/B3LYP) with experimental data. Discrepancies > 0.5 ppm suggest conformational flexibility or crystal-packing effects .
- Dynamic NMR : Analyze variable-temperature 1H NMR to detect rotamers in the sulfamoyl group .
Q. What in silico methods predict the compound’s biological activity and target binding affinity?
- Molecular docking : Use AutoDock Vina to model interactions with enzymes like dihydroorotate dehydrogenase (DHODH). The sulfamoyl group may hydrogen-bond with catalytic residues (e.g., Arg136 in Plasmodium DHODH) .
- MD simulations : Run 100-ns trajectories in GROMACS to assess stability of the thiazole-indenyl scaffold in binding pockets .
Q. How to design structure-activity relationship (SAR) studies to explore pharmacophore contributions?
- Functional group modifications : Replace the methoxy group with halogens (e.g., Cl, F) to assess electronic effects on solubility .
- Bioisosteric replacements : Substitute the thiazole ring with 1,3,4-thiadiazole and compare IC50 values in enzyme assays .
Q. What analytical methods confirm the compound’s stability under physiological conditions?
- HPLC stability assays : Incubate the compound in PBS (pH 7.4) at 37°C for 24 hours. Degradation products (e.g., hydrolyzed acetamide) are quantified using a C18 column and UV detection at 254 nm .
- Forced degradation studies : Expose the compound to oxidative (H2O2), acidic (0.1M HCl), and basic (0.1M NaOH) conditions to identify labile sites .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
